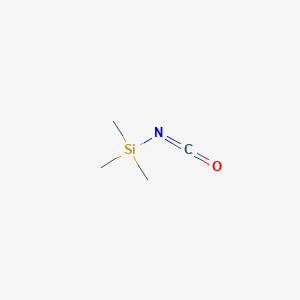
Diethyl 4-methoxybenzylphosphonate
Übersicht
Beschreibung
Diethyl 4-methoxybenzylphosphonate is a chemical compound synthesized and characterized for various scientific purposes, including structural, vibrational, and electronic analyses. It is primarily studied through methods such as FTIR, FT-Raman, and UV-Vis spectroscopy, and its properties are often explored using DFT calculations (Uppal, Kour, Kumar, & Khajuria, 2018).
Synthesis Analysis
This compound is synthesized from 4-methoxybenzaldehyde and diethyl phosphonate, demonstrating a typical reaction mechanism leading to its formation. The synthesis involves various chemical techniques and analyses to confirm the structure and purity of the final product (Fang, Fang, Zhao, & 赵玉芬, 2007).
Molecular Structure Analysis
The molecular structure and geometrical parameters of Diethyl 4-methoxybenzylphosphonate have been extensively analyzed using computational methods. DFT calculations reveal detailed insights into its vibrational and electronic structure, showcasing the compound's stability and electronic distribution (Uppal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving Diethyl 4-methoxybenzylphosphonate include condensation, elimination, and various replacement reactions. These reactions are crucial for understanding the compound's chemical behavior and potential applications in organic synthesis and other areas (Marinetti & Savignac, 2003).
Physical Properties Analysis
The physical properties, such as thermal stability and decomposition, are analyzed using techniques like Thermogravimetric (TG) analysis. The TG analysis provides insights into the thermal behavior and stability of the compound under various temperature conditions (Uppal et al., 2018).
Chemical Properties Analysis
The chemical behavior of Diethyl 4-methoxybenzylphosphonate is investigated through studies on ionization potential, electron affinity, global hardness, and electrophilicity. These studies help understand the reactivity and chemical interactions of the compound with various substrates (Uppal et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of C-aryl glycosides
- Scientific Field : Organic Chemistry
- Application Summary : Diethyl 4-methoxybenzylphosphonate is used in the synthesis of C-aryl glycosides . C-aryl glycosides are important compounds in medicinal chemistry due to their wide range of biological activities.
Synthesis of γ -Monofluorinated goniothalamin analogs via ring-opening hydrofluorination
- Scientific Field : Organic Chemistry
- Application Summary : Diethyl 4-methoxybenzylphosphonate acts as a reactant for the synthesis of γ -Monofluorinated goniothalamin analogs via ring-opening hydrofluorination .
Synthesis of stilbenoid derivatives with neuroprotective activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Diethyl 4-methoxybenzylphosphonate is used in the synthesis of stilbenoid derivatives with neuroprotective activity . Stilbenoids are a type of phenolic compounds that have shown potential in the treatment of neurodegenerative diseases.
Synthesis of resveratrol-chroman hybrids with antioxidant activity
Safety And Hazards
Diethyl 4-methoxybenzylphosphonate should be handled with care to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols . In case of contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . It is not classified as a hazardous substance or mixture .
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKARVHNAACNYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249159 | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-methoxybenzylphosphonate | |
CAS RN |
1145-93-3 | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-methoxybenzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














